4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid
CAS No.: 951900-57-5
Cat. No.: VC11574564
Molecular Formula: C11H12O6S2
Molecular Weight: 304.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951900-57-5 |
|---|---|
| Molecular Formula | C11H12O6S2 |
| Molecular Weight | 304.3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzoic acid group para-substituted with a sulfonyl-thiolane sulfone chain. The thiolane sulfone (1,1-dioxothiolan-3-yl) contributes a five-membered ring with two sulfonyl oxygen atoms, while the sulfonyl bridge (-SO₂-) connects this moiety to the aromatic ring. The IUPAC name, 4-(1,1-dioxothiolan-3-yl)sulfonylbenzoic acid, reflects this arrangement.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₂O₆S₂ |
| Molecular Weight | 304.3 g/mol |
| SMILES | C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
| InChI Key | VOGQTOLEXZHGSD-UHFFFAOYSA-N |
| Solubility | Likely polar aprotic solvents (e.g., DMSO, DMF) |
| Stability | Stable under inert conditions; hydrolytically sensitive |
The carboxylic acid group (pKa ~4.2) and sulfonic acid derivatives (pKa ~-6) confer high polarity, influencing solubility and reactivity.
Spectroscopic Characterization
Spectroscopic data for this compound remains sparse, but analogous sulfonated aromatics provide insight:
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IR Spectroscopy: Strong S=O stretches (1350–1150 cm⁻¹) and C=O (1700 cm⁻¹) peaks.
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¹H NMR: Aromatic protons (δ 7.5–8.0 ppm), thiolane methylene (δ 3.0–4.0 ppm), and carboxylic acid proton (δ 13.0 ppm, broad).
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Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 305.3 and fragment ions from sulfone cleavage.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with sulfonation of benzoic acid derivatives. A plausible route includes:
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Sulfonation of 4-Chlorobenzoic Acid: Reaction with chlorosulfonic acid yields 4-(chlorosulfonyl)benzoic acid .
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Thiolane Sulfone Coupling: Nucleophilic substitution with thiolane sulfone under basic conditions (e.g., K₂CO₃ in DMF).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2 h | 60–70% |
| Coupling | Thiolane sulfone, K₂CO₃, DMF, 80°C | 40–55% |
Optimization of stoichiometry and temperature may improve yields .
Purification and Scalability
Chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product. Industrial-scale production would require continuous-flow systems to manage exothermic sulfonation steps.
Applications in Medicinal Chemistry
Enzyme Inhibition
The sulfonyl group’s electron-withdrawing nature enhances binding to enzyme active sites. Preliminary studies suggest potential as:
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Carbonic Anhydrase Inhibitors: Mimics sulfonamide drugs (e.g., acetazolamide) by coordinating Zn²⁺ in catalytic sites.
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Protease Inhibitors: The carboxylic acid may interact with catalytic serine residues in proteases.
Prodrug Development
Esterification of the carboxylic acid could yield prodrugs with improved membrane permeability. For example, methyl esters hydrolyze in vivo to release the active acid.
Material Science Applications
Polymer Modification
Incorporating the compound into polymers enhances thermal stability. Sulfone groups resist oxidation, making them suitable for high-performance coatings.
Table 3: Thermal Properties of Sulfone-Containing Polymers
| Polymer | Tₚ (°C) | T₉ (°C) | Application |
|---|---|---|---|
| Polysulfone | 190 | 230 | Membrane filters |
| Poly(ether sulfone) | 220 | 260 | Aerospace composites |
Surface Functionalization
Self-assembled monolayers (SAMs) on gold surfaces exploit the thiol group’s affinity for Au, enabling biosensor development.
Environmental and Industrial Uses
Water Treatment
Sulfonated aromatics act as ion-exchange resins for heavy metal removal. The compound’s sulfonic acid group binds cations (e.g., Pb²⁺, Cu²⁺) via electrostatic interactions.
Catalysis
Heterogeneous catalysts functionalized with sulfonic acid groups facilitate acid-catalyzed reactions (e.g., esterification).
Future Research Directions
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Biological Screening: Evaluate antimicrobial and anticancer activity.
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Material Optimization: Develop copolymers with tunable glass transition temperatures.
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Environmental Impact: Assess degradation pathways and byproducts.
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